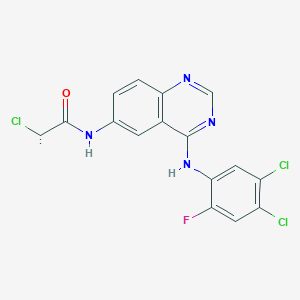
Methyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5-トリメチル-1,3-ジオキサン-5-カルボン酸メチルエステル-d3 は、2,2,5-トリメチル-1,3-ジオキサン-5-カルボン酸メチルエステルの重水素化誘導体です。この化合物は、その独特の特性と安定性のために、科学研究において頻繁に使用されています。重水素標識は、様々な分析および機構研究において特に有用です。
準備方法
合成経路と反応条件
2,2,5-トリメチル-1,3-ジオキサン-5-カルボン酸メチルエステル-d3 の合成は、通常、2,2,5-トリメチル-1,3-ジオキサン-5-カルボン酸メチルエステルの重水素化を伴います。これは、以下の方法を含むいくつかの方法によって達成できます。
水素-重水素交換: この方法は、重水素化された酸化物(D2O)や重水素化された溶媒などの重水素源の存在下で、水素原子と重水素を交換することを伴います。
直接重水素化: これは、合成過程で重水素化された試薬を使用し、重水素原子を直接分子構造に組み込むことを伴います。
工業生産方法
この化合物の工業生産には、大規模な水素-重水素交換プロセスまたは重水素化された出発物質の使用が含まれ、高収率と高純度を実現します。反応条件は、ジオキサン環とカルボン酸エステル官能基の完全性を維持するように最適化されています。
化学反応の分析
反応の種類
2,2,5-トリメチル-1,3-ジオキサン-5-カルボン酸メチルエステル-d3 は、以下の反応を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応するカルボン酸または他の酸化された誘導体に変換することができます。
還元: 還元反応は、エステル基をアルコールまたは他の還元された形に変換することができます。
置換: この化合物は、親電子求核置換反応に関与することができ、エステル基は他の官能基に置き換わる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミンやアルコールなどの求核試薬は、塩基性または酸性条件下で使用して置換反応を促進することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります。
科学研究への応用
2,2,5-トリメチル-1,3-ジオキサン-5-カルボン酸メチルエステル-d3 は、科学研究においていくつかの応用を持っています。
化学: NMR分光法と質量分析法で安定同位体標識化合物を用いて、反応機構と分子構造を研究するために使用されます。
生物学: 代謝研究で、生化学経路を追跡し、酵素の機構を理解するために使用されます。
医学: 薬物動態研究で、薬物の代謝と分布を調査するために使用されます。
産業: 特に重水素標識が有利な、新素材や化学プロセスの開発に応用されています。
科学的研究の応用
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes, particularly where deuterium labeling is advantageous.
作用機序
2,2,5-トリメチル-1,3-ジオキサン-5-カルボン酸メチルエステル-d3 の作用機序は、そのエステルとジオキサン官能基を介した分子標的との相互作用を伴います。重水素原子は、反応速度論と安定性に影響を与える可能性があり、機構研究において貴重なツールとなっています。この化合物は、様々な生化学経路に関与し、分子相互作用と変換に関する洞察を提供します。
類似化合物の比較
類似化合物
2,2,5-トリメチル-1,3-ジオキサン-5-カルボン酸: この化合物の非重水素化バージョン。
2,2,5-トリメチル-1,3-ジオキサン-5-カルボン酸エチルエステル: メチル基の代わりにエチル基を持つエステル誘導体。
2,2,5-トリメチル-1,3-ジオキサン-5-カルボン酸プロピルエステル: プロピル基を持つ別のエステル誘導体。
独自性
2,2,5-トリメチル-1,3-ジオキサン-5-カルボン酸メチルエステル-d3 の独自性は、重水素標識にあり、これは安定性と明確な分光学的特性を向上させます。これは、同位体標識が必要な分析的および機構的研究において特に有用です。
類似化合物との比較
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid: The non-deuterated version of the compound.
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Ethyl Ester: An ester derivative with an ethyl group instead of a methyl group.
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Propyl Ester: Another ester derivative with a propyl group.
Uniqueness
The uniqueness of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly useful in analytical and mechanistic studies where isotopic labeling is required.
特性
IUPAC Name |
methyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2)12-5-9(3,6-13-8)7(10)11-4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBMQTZWHRVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

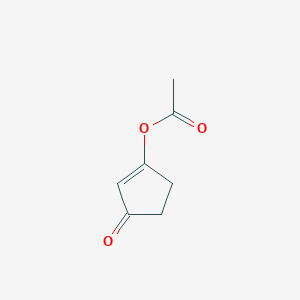
![1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)

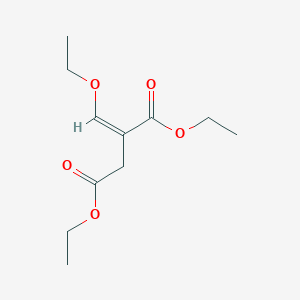
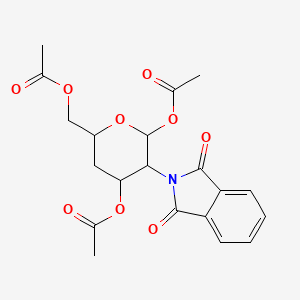

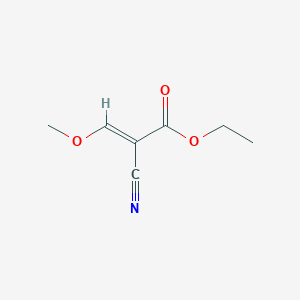
![1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-](/img/structure/B12283796.png)
![2',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12283798.png)
![(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B12283801.png)
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B12283805.png)
![Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate](/img/structure/B12283809.png)
